4-methyl-N-(2-nitrophenyl)quinolin-2-amine
Description
4-methyl-N-(2-nitrophenyl)quinolin-2-amine is an organic compound with the molecular formula C16H13N3O2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
4-methyl-N-(2-nitrophenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-10-16(17-13-7-3-2-6-12(11)13)18-14-8-4-5-9-15(14)19(20)21/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRBCIQBAFLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-nitrophenyl)quinolin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, providing quinolines in good yields at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-nitrophenyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction of the nitro group can be achieved using stannous chloride dihydrate.
Substitution: The compound can participate in substitution reactions, such as the amination of 4,7-dichloroquinoline with o-phenylenediamine.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as a green oxidant.
Reduction: Stannous chloride dihydrate.
Substitution: o-Phenylenediamine and carbonyl compounds.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Aminated quinoline derivatives.
Scientific Research Applications
4-methyl-N-(2-nitrophenyl)quinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-nitrophenyl)quinolin-2-amine involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tumor growth by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-ones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
Phenanthridin-6-ones: Another class of compounds with a similar structure and applications in drug development.
Uniqueness
4-methyl-N-(2-nitrophenyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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